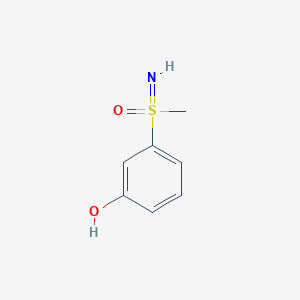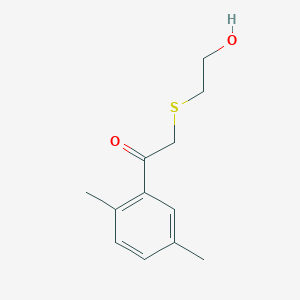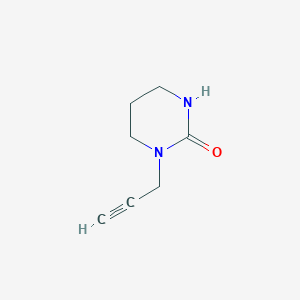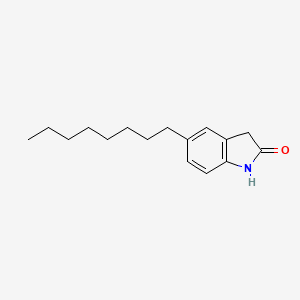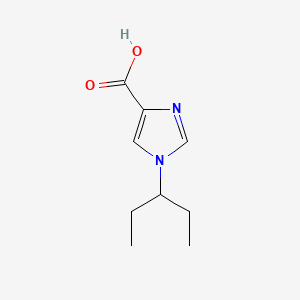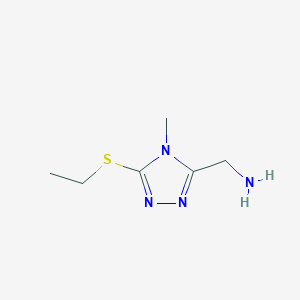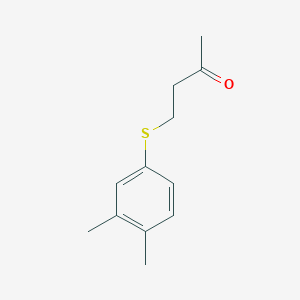
4-((3,4-Dimethylphenyl)thio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dimethylphenyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is a ketone derivative that features a thioether linkage, making it a unique compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylphenyl)thio)butan-2-one typically involves the reaction of 3,4-dimethylthiophenol with a butanone derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethylthiophenol reacts with 4-chlorobutan-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the thioether sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ketones and thioethers.
Scientific Research Applications
4-((3,4-Dimethylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylphenyl)thio)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar structure but with methoxy groups instead of methyl groups.
4-(3,4-Dihydroxyphenyl)butan-2-one: Contains hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
4-((3,4-Dimethylphenyl)thio)butan-2-one is unique due to its thioether linkage, which imparts distinct chemical and biological properties. The presence of the thioether group can influence its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9-4-5-12(8-10(9)2)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
YESWUKIOFCRCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


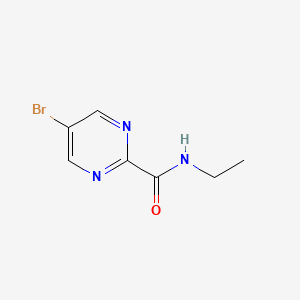

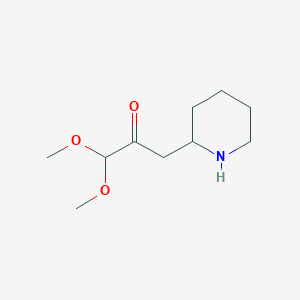

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
